
Cinatrin A from Circinotrichum falcatisporum: A
Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cinatrin A

Cat. No.: B15579327 Get Quote

An In-depth Review of the Phospholipase A2 Inhibitor from Its Fungal Source

This technical guide provides a comprehensive overview of Cinatrin A, a novel spiro-γ-

dilactone natural product, and its producing organism, the filamentous fungus Circinotrichum

falcatisporum. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on the compound's biological activity, chemical

properties, and the methodologies for its production and isolation.

Executive Summary
Cinatrin A is a member of a family of related compounds, including Cinatrins B, C1, C2, and

C3, isolated from the fermentation broth of Circinotrichum falcatisporum RF-641.[1][2] These

compounds have garnered scientific interest due to their inhibitory activity against

phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2] Cinatrin A's unique

spiro-γ-dilactone structure presents a novel scaffold for the development of new anti-

inflammatory agents.[3] This guide consolidates the available technical data on Cinatrin A,

from the cultivation of the source organism to the compound's mechanism of action.

The Producing Organism: Circinotrichum
falcatisporum
Circinotrichum falcatisporum is a filamentous fungus first identified as the producer of the

Cinatrin family of compounds.[1] The specific strain responsible for Cinatrin production is
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designated RF-641.[1]

2.1 Taxonomy and Morphology The strain RF-641 was identified as Circinotrichum

falcatisporum Pirozynski based on its distinct morphological characteristics.[1] When cultivated,

it forms dark brown to black, hairy colonies.[1][3] Key microscopic features include:[1]

Setae: Numerous, simple, erect, and thick-walled, with a characteristic circinate or spirally

twisted apex.

Sporogenous cells: Arise laterally on the superficial hyphae and are obclavate to lageniform.

Conidia: Falcate with acute ends, measuring 18.5 - 20.0 x 1.7 µm.

The strain was deposited under the Budapest Treaty with the accession number FERM BP-

2752.[1]

Chemical and Physical Properties of Cinatrin A
Cinatrin A is a complex natural product featuring a distinctive spiro-γ-dilactone core.[3] This

structure is derived from 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acid.[3]

Property Data Reference

Molecular Formula C₁₈H₂₆O₈ [1]

Molecular Weight 370.39 g/mol [1]

Appearance Colorless, amorphous powder [1]

Structure
Spiro-γ-dilactone with a dec-9-

enyl side chain
[3]

CAS Number 136266-33-6

Biological Activity and Mechanism of Action
The primary biological activity of Cinatrin A and its congeners is the inhibition of phospholipase

A2 (PLA2).[2][4] PLA2 enzymes are critical mediators of inflammation as they hydrolyze

phospholipids in cell membranes to release arachidonic acid. This arachidonic acid is then
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metabolized by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to

produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

By inhibiting PLA2, Cinatrin A effectively blocks the initial step of this inflammatory cascade,

preventing the production of these potent signaling molecules. The inhibitory action of the

Cinatrin family has been demonstrated against PLA2 purified from rat platelets.[2]

4.1 Quantitative Inhibitory Data

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Cinatrin A and

related compounds against rat platelet PLA2.

Compound IC₅₀ (µg/mL) IC₅₀ (µM)¹

Cinatrin A 117 ~315.8

Cinatrin B 14.9 ~41.7

Cinatrin C1 104 ~287.6

Cinatrin C2 >200 >553.0

Cinatrin C3 26.8 ~70.0

¹Calculated based on

molecular weights.[1][2]

Cinatrin C3 was identified as the most potent of the series, exhibiting noncompetitive inhibition

with a Ki value of 36 µM.[2] The inhibition by Cinatrin C3 was found to be independent of Ca²⁺

and substrate concentration, suggesting a direct interaction with the enzyme.[2]

4.2 Phospholipase A2 (PLA2) Signaling Pathway

The diagram below illustrates the central role of PLA2 in the inflammatory signaling cascade

and the point of inhibition by Cinatrin A.
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Mechanism of Action of Cinatrin A.

Experimental Protocols
The following sections detail the methodologies for the production, isolation, and purification of

Cinatrin A from Circinotrichum falcatisporum RF-641, based on available patent literature.[1]

5.1 Fermentation of C. falcatisporum RF-641

Method: Aerobic fermentation.

Temperature: 25 - 30°C.

Culture Medium: While the exact formulation is proprietary, the medium is composed of

standard carbon and nitrogen sources.

Carbon Sources: Glucose, starch, dextrin, glycerin, molasses, organic acids.

Nitrogen Sources: Soy flour, corn-steep liquor, meat extract, yeast extract, cottonseed

flour, peptone, wheat germ, ammonium sulfate, ammonium nitrate.

Mineral Salts: Calcium carbonate and various sulfates and chlorides of magnesium,

copper, zinc, sodium, potassium, manganese, and cobalt may be added as needed.

5.2 Isolation and Purification of Cinatrin A
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The process involves extraction of the whole fermentation broth followed by multi-step

chromatographic purification.

Fermentation Broth
(C. falcatisporum RF-641)

Acidification to pH 2

Extraction with
Ethyl Acetate

Concentration
(in vacuo)

Crude Extract
(Mixture of Cinatrins A, B, C)

Initial Chromatographic
Separation

Pool Fractions
Containing Cinatrin A

Concentration of
Pooled Fractions

Crude Cinatrin A

Preparative HPLC

Collect Fractions
(RT ~20 min)

Pure Cinatrin A
(Colorless Powder)
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Workflow for Cinatrin A Isolation.

5.2.1 Extraction Protocol

Adjust the pH of the whole fermentation broth to approximately 2.0.

Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such

as ethyl acetate.

Separate the organic layer.

Concentrate the organic extract under reduced pressure to yield a crude, oily residue

containing the mixture of Cinatrins.

5.2.2 Chromatographic Purification

The crude extract is subjected to an initial chromatographic step (details not specified in

public literature) to separate the different Cinatrin congeners.

Fractions containing Cinatrin A are pooled and concentrated under reduced pressure.

The resulting crude Cinatrin A is further purified by preparative High-Performance Liquid

Chromatography (HPLC).

Column: COSMOSIL 5C₁₈ (20 x 150mm).

Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid (55:45 v/v).

Flow Rate: 8 mL/min.

Detection: UV at 210 nm.

Retention Time: Cinatrin A elutes at approximately 20 minutes under these conditions.

Fractions containing the purified Cinatrin A are collected and evaporated to yield the final

product as a colorless, amorphous powder.
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5.3 Structure Elucidation The structures of the Cinatrin family of compounds were determined

using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and

Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical transformations and X-

ray crystallography for Cinatrin C3.[1]

Biosynthesis of Cinatrin A
The biosynthetic pathway for Cinatrin A in Circinotrichum falcatisporum has not been fully

elucidated in publicly available literature. The precursor is known to be a derivative of

pentadecane-1,2,3-tricarboxylic acid, suggesting a polyketide or fatty acid-based synthesis

pathway.[1][3] However, the specific genes, enzymatic steps, and regulatory mechanisms

involved in the assembly of the unique spiro-γ-dilactone core remain an area for future

research. The identification of the biosynthetic gene cluster could enable heterologous

expression and yield improvements for this promising natural product.

Conclusion and Future Directions
Cinatrin A, produced by Circinotrichum falcatisporum, represents a structurally novel inhibitor

of phospholipase A2. Its mechanism of action targets a critical upstream event in the

inflammatory cascade, making it an interesting candidate for further investigation in drug

discovery programs. While the initial biological data is promising, several areas require further

exploration. The moderate potency of Cinatrin A suggests that medicinal chemistry efforts to

synthesize more potent analogs could be beneficial. Furthermore, elucidation of the

biosynthetic pathway could pave the way for synthetic biology approaches to produce Cinatrin
A and novel derivatives in greater quantities. Finally, comprehensive in vivo studies are

necessary to establish the efficacy, safety, and pharmacokinetic profile of Cinatrin A as a

potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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